molecular formula C23H38O5 B1671425 Gemeprost CAS No. 64318-79-2

Gemeprost

Cat. No.: B1671425
CAS No.: 64318-79-2
M. Wt: 394.5 g/mol
InChI Key: KYBOHGVERHWSSV-VNIVIJDLSA-N
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Mechanism of Action

Target of Action

Gemeprost is a synthetic analogue of prostaglandin E1 (PGE1) and primarily targets the prostaglandin E2 (PGE2) and E3 (PGE3) receptors . These receptors play a crucial role in various physiological processes, including the regulation of inflammation, fever, and the induction of labor .

Mode of Action

As a prostaglandin analogue, this compound acts as an agonist at the PGE2 and PGE3 receptors . This means it binds to these receptors and activates them, mimicking the action of the natural prostaglandins . The activation of these receptors leads to myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin-signaling pathway . By binding to and activating the PGE2 and PGE3 receptors, this compound triggers a cascade of intracellular events that lead to the contraction of the myometrium and dilation of the cervix . This mimics the natural process of labor, where prostaglandins play a key role .

Pharmacokinetics

This route of administration allows for direct action on the cervix and uterus, potentially enhancing its bioavailability and effectiveness .

Result of Action

The activation of PGE2 and PGE3 receptors by this compound results in softening and dilation of the cervix and the induction of uterine contractions . These effects facilitate procedures such as surgical abortion and labor induction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, previous vaginal deliveries and spontaneous abortions have been found to influence the course of abortions induced by this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gemeprost involves the esterification of prostaglandin E1 with methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at a controlled temperature to ensure the formation of the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Gemeprost undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized prostaglandin derivatives, while reduction can produce reduced prostaglandin analogues .

Scientific Research Applications

Gemeprost has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific chemical structure, which provides distinct pharmacological properties. It is particularly effective in inducing cervical dilation and uterine contractions, making it a valuable tool in obstetric and gynecological practices .

Properties

IUPAC Name

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBOHGVERHWSSV-VNIVIJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895073
Record name Gemeprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

As a prostaglandin analog, gemeprost binds to prostaglandin E2 and E3 receptors as an agonist to cause myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin.
Record name Gemeprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

64318-79-2
Record name Gemeprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64318-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemeprost [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064318792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemeprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemeprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gemeprost
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMEPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KZB1FOLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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